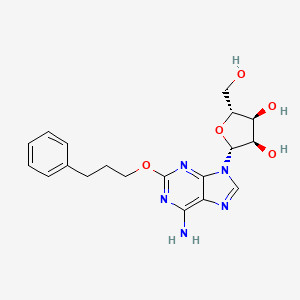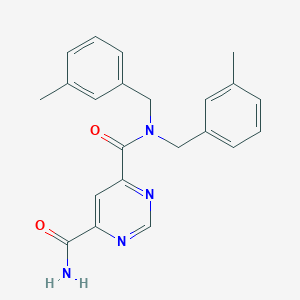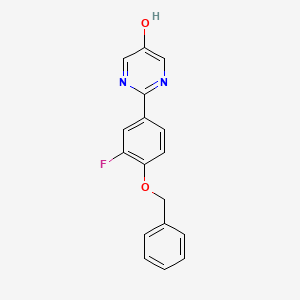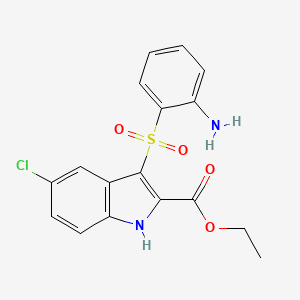
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester is a complex organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and are commonly found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester typically involves multiple steps. One common method starts with the preparation of ethyl indole-2-carboxylate, which is then subjected to various functionalization reactions. For instance, the nitrogen of ethyl indole-2-carboxylate can be alkylated using aqueous potassium hydroxide in acetone
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and sulfonates, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl indole-2-carboxylate: A simpler indole derivative used as a starting material in the synthesis of more complex compounds.
3-Bromo-1H-indole-2-carboxylic acid: Another functionalized indole with different substituents, used in various organic synthesis applications.
Uniqueness
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific fields.
Propiedades
Número CAS |
206256-32-8 |
|---|---|
Fórmula molecular |
C17H15ClN2O4S |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
ethyl 3-(2-aminophenyl)sulfonyl-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15ClN2O4S/c1-2-24-17(21)15-16(11-9-10(18)7-8-13(11)20-15)25(22,23)14-6-4-3-5-12(14)19/h3-9,20H,2,19H2,1H3 |
Clave InChI |
YLPOCIPTIQBWAU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
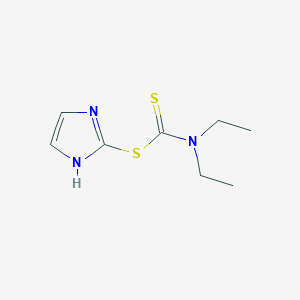
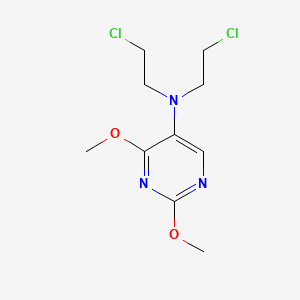
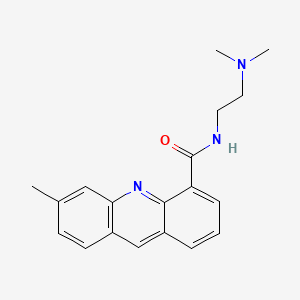
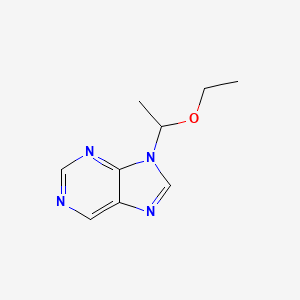
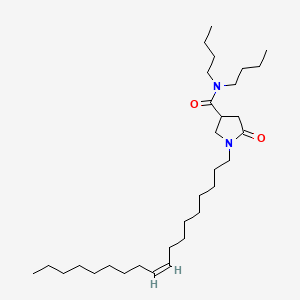
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)

![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
